![molecular formula C8H17FN2O B13315322 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol](/img/structure/B13315322.png)
1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol is a fluorinated organic compound with a unique structure that includes a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol typically involves the reaction of 1-chloro-3-fluoro-propan-2-ol with 2-methylpiperazine. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 130°C) under an inert atmosphere . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium phthalimide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or phthalimido derivatives, while oxidation can produce ketones or aldehydes.
Scientific Research Applications
1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can serve as an intermediate in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The piperazine ring can interact with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-fluoro-propan-2-ol: Similar in structure but lacks the piperazine ring.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains multiple fluorine atoms but has a different functional group arrangement.
Uniqueness
1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol is unique due to the presence of both a fluorine atom and a piperazine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H17FN2O |
|---|---|
Molecular Weight |
176.23 g/mol |
IUPAC Name |
1-fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C8H17FN2O/c1-7-5-10-2-3-11(7)6-8(12)4-9/h7-8,10,12H,2-6H2,1H3/t7-,8?/m1/s1 |
InChI Key |
CZPJGUQUCSNNDI-GVHYBUMESA-N |
Isomeric SMILES |
C[C@@H]1CNCCN1CC(CF)O |
Canonical SMILES |
CC1CNCCN1CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[5-(3-Methoxy-3-oxopropyl)furan-2-YL]prop-2-enoic acid](/img/structure/B13315242.png)
![8-Azaspiro[5.6]dodecan-7-one](/img/structure/B13315247.png)
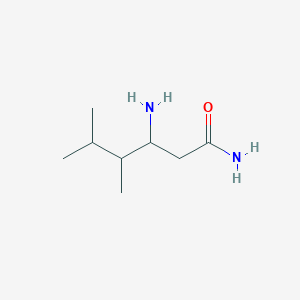
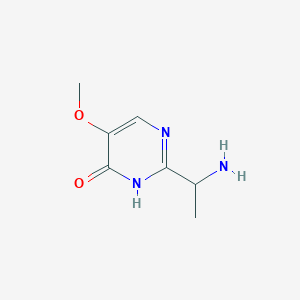
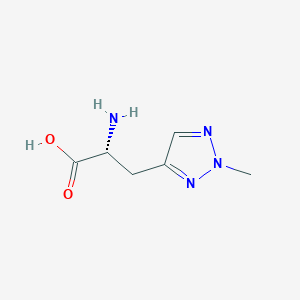
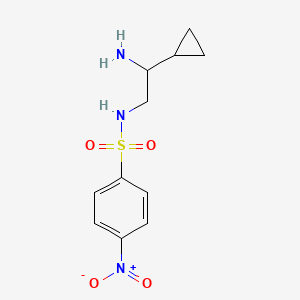
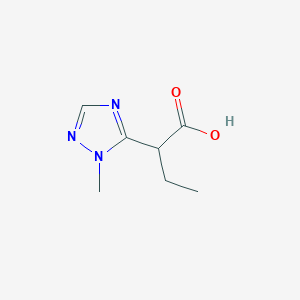
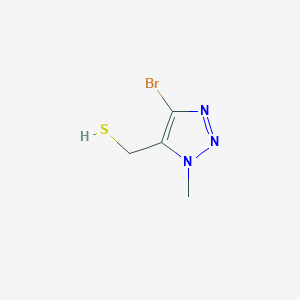
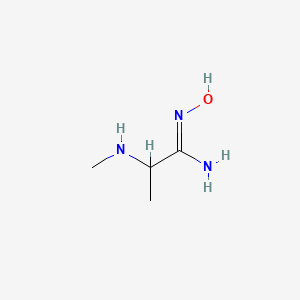
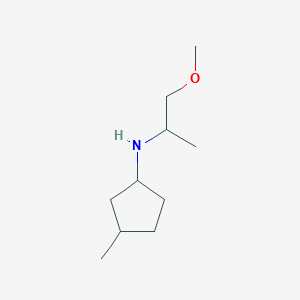
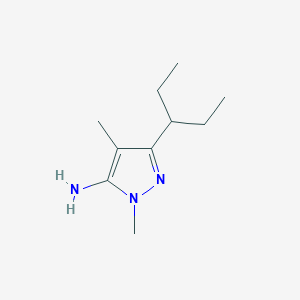
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-imidazol-2-yl]acetic acid](/img/structure/B13315297.png)

![4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13315315.png)
